molecular formula C9H6F4O4 B590380 3,4-Bis(difluoromethoxy)benzoic acid CAS No. 162401-60-7

3,4-Bis(difluoromethoxy)benzoic acid

Cat. No.: B590380
CAS No.: 162401-60-7
M. Wt: 254.137
InChI Key: UPVZJUHNXCOOHH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3,4-Bis(difluoromethoxy)benzoic acid (DGM) is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .

Mode of Action

DGM interacts with TGF-β1, inhibiting its ability to induce the epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells . This interaction results in the inhibition of proteins such as α-SMA, vimentin, and collagen I, and an increase in the expression of E-cadherin . Additionally, DGM treatment significantly reduces the phosphorylation levels of Smad2/3 .

Biochemical Pathways

The TGF-β1 pathway is primarily affected by DGM. TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4 . This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells . DGM inhibits this process, thereby reducing the excessive deposition of extracellular matrix components .

Pharmacokinetics

The compound’s effectiveness in both in vitro and in vivo models suggests it has sufficient bioavailability .

Result of Action

The action of DGM results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This leads to improvements in lung function, reductions in lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin .

Action Environment

The compound’s effectiveness in both in vitro and in vivo models suggests it is stable and effective under physiological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(difluoromethoxy)benzoic acid typically involves the reaction of 3,4-dihydroxybenzoic acid with difluoromethyl ether in the presence of a base. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the substitution of hydroxyl groups with difluoromethoxy groups .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Bis(difluoromethoxy)benzoic acid has several scientific research applications:

Properties

IUPAC Name

3,4-bis(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O4/c10-8(11)16-5-2-1-4(7(14)15)3-6(5)17-9(12)13/h1-3,8-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVZJUHNXCOOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290773
Record name 3,4-Bis(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162401-60-7
Record name 3,4-Bis(difluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162401-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Bis(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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